molecular formula C5H9NaO2S B15262362 Sodium 2-cyclopropylethane-1-sulfinate

Sodium 2-cyclopropylethane-1-sulfinate

Cat. No.: B15262362
M. Wt: 156.18 g/mol
InChI Key: UZNDZLJZIQNVIO-UHFFFAOYSA-M
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Description

Sodium 2-cyclopropylethane-1-sulfinate is an organosulfur compound with the molecular formula C₅H₉NaO₂S It is a sodium salt of sulfinic acid and features a cyclopropyl group attached to an ethane backbone, which is further connected to a sulfinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-cyclopropylethane-1-sulfinate typically involves the reaction of cyclopropyl ethane with sulfur dioxide and a base such as sodium hydroxide. The general reaction can be represented as follows: [ \text{Cyclopropyl ethane} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonates.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: The sulfinic acid moiety can participate in substitution reactions, leading to the formation of various organosulfur compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under basic conditions.

Major Products:

    Oxidation: Sulfonates

    Reduction: Thiols, sulfides

    Substitution: Various organosulfur compounds

Scientific Research Applications

Sodium 2-cyclopropylethane-1-sulfinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organosulfur compounds.

    Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium 2-cyclopropylethane-1-sulfinate exerts its effects involves the interaction of the sulfinic acid moiety with various molecular targets. This interaction can lead to the formation of sulfonyl radicals, which can participate in a variety of chemical reactions. The pathways involved include sulfonylation, sulfenylation, and sulfinylation reactions, which are crucial in the synthesis of organosulfur compounds.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium 2-cyclopropylethane-1-sulfinate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in synthetic chemistry, offering different reactivity compared to other sodium sulfinates.

Properties

Molecular Formula

C5H9NaO2S

Molecular Weight

156.18 g/mol

IUPAC Name

sodium;2-cyclopropylethanesulfinate

InChI

InChI=1S/C5H10O2S.Na/c6-8(7)4-3-5-1-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1

InChI Key

UZNDZLJZIQNVIO-UHFFFAOYSA-M

Canonical SMILES

C1CC1CCS(=O)[O-].[Na+]

Origin of Product

United States

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